N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide
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Overview
Description
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with a chiral amine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include sulfonyl chlorides and chiral amines, with solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((1S,2R)-1-Hydroxy-1-phenyl-2-propanyl)-4-methylbenzenesulfonamide
- N-((1S,2R)-1-Hydroxy-1-phenyl-2-propanyl)-4-methylbenzolsulfonamid
Uniqueness
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the realm of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The chemical formula of this compound is C13H19N3O3S. The molecular weight is approximately 293.37 g/mol. The compound features a sulfonamide group, which is known for its pharmacological properties, including antibacterial and antitumor activities.
Biological Activity Overview
Research indicates that sulfonamides can inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including pH regulation and ion transport. The inhibition of specific CA isoforms has been linked to anticancer properties due to their role in tumor microenvironment acidification.
Enzyme Inhibition
Recent studies have demonstrated that modified sulfonamides exhibit significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII). For instance, compounds derived from saccharide modifications showed reduced viability in cancer cell lines such as HT-29 and MDA-MB-231 under hypoxic conditions. The compound 16e displayed superior activity compared to acetazolamide (AZM), a well-known CA inhibitor, indicating its potential as a therapeutic agent in cancer treatment .
Compound | Target | IC50 (µM) | Cell Line | Effect |
---|---|---|---|---|
16a | CA IX | 0.5 | MDA-MB-231 | Reduced cell viability |
16b | CA IX | 0.3 | HT-29 | Inhibited migration |
16e | CA IX | 0.4 | MG-63 | Superior activity over AZM |
Case Study 1: Cancer Cell Viability
In a study assessing the effects of various sulfonamide derivatives on cancer cell lines, compounds with structural similarities to this compound were evaluated for their ability to inhibit cell growth. Results indicated that these compounds effectively decreased the viability of cancer cells by targeting CA IX, which is often overexpressed in tumors .
Case Study 2: Migration Inhibition
Another investigation focused on the migration of MDA-MB-231 cells treated with modified sulfonamides. The results showed that high concentrations of certain derivatives not only inhibited cell proliferation but also significantly reduced migratory capabilities, suggesting a dual action mechanism that could be beneficial in preventing metastasis .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate the tumor microenvironment by inhibiting carbonic anhydrases. This inhibition can lead to altered pH levels within tumors, affecting nutrient availability and overall tumor growth dynamics.
Properties
Molecular Formula |
C13H21NO3S |
---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-10(14-18(16,17)13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12,14-15H,1-4H3/t10-,12-/m1/s1 |
InChI Key |
YSBWGRSXTWNADK-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
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